Lercanidipine-13C,d3-1 (hydrochloride)

Description

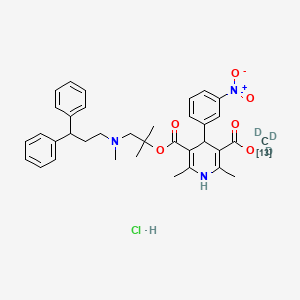

Lercanidipine-13C,d3-1 (hydrochloride) is a deuterium- and carbon-13-labeled isotopologue of lercanidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (DHP-CCB) . The parent compound, lercanidipine hydrochloride, is a lipophilic antihypertensive agent that selectively inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance . The isotopic labeling (¹³C and deuterium substitutions) in Lercanidipine-13C,d3-1 (hydrochloride) ensures minimal structural alteration while enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is synthesized to >98% purity and is commercially available for clinical and pharmacological research .

Properties

Molecular Formula |

C36H42ClN3O6 |

|---|---|

Molecular Weight |

652.2 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3; |

InChI Key |

WMFYOYKPJLRMJI-UJUGVVHISA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Considerations for Isotopically Labeled Compounds

Principles of Isotopic Labeling

The synthesis of isotopically labeled compounds like Lercanidipine-13C,d3-1 (hydrochloride) requires careful consideration of synthetic strategies to incorporate the desired isotopes at specific positions. According to published literature, typical approaches include:

- Use of isotopically enriched starting materials

- Selective isotope exchange reactions at specific positions

- Chemical modification of labeled intermediates

- Convergent synthesis combining separately labeled building blocks

Challenges in Isotopic Labeling

The preparation of Lercanidipine-13C,d3-1 (hydrochloride) presents several technical challenges:

- Maintaining isotopic enrichment throughout multi-step syntheses

- Achieving site-specific labeling at desired positions

- Ensuring high chemical and isotopic purity

- Managing the high cost of isotopically labeled starting materials

- Developing efficient synthetic routes with acceptable overall yields

Key Synthetic Pathways for Lercanidipine-13C,d3-1 (hydrochloride)

Modified Diketene Pathway

This approach adapts the conventional synthesis of lercanidipine hydrochloride through the diketene route with appropriate modifications to incorporate isotopic labels. The synthesis typically follows a three-step sequence as outlined in several patents:

- Esterification of diketene with 3-hydroxypropionitrile - Using 13C-labeled diketene or incorporating deuterium at this stage

- Condensation and cyclization - Formation of the dihydropyridine core structure

- Side chain esterification and salt formation - Attachment of the N-substituted side chain and conversion to the hydrochloride salt

The incorporation of isotopic labels in this pathway can occur at various stages, depending on the specific positions targeted for labeling.

Detailed Synthesis Protocols

Preparation via Modified Diketene Pathway

The synthesis of Lercanidipine-13C,d3-1 (hydrochloride) via the modified diketene pathway involves three key stages, with isotopic incorporation occurring at strategic points.

Preparation of Isotopically Labeled Propionitrile Acetoacetate

Reagents and Materials:

- 13C-labeled diketene

- 3-hydroxypropionitrile

- Quadrol (catalyst)

- Anhydrous reaction conditions

- Methylene chloride

- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask under nitrogen protection, add 14.2g 3-hydroxypropionitrile and 0.2g quadrol.

- Under thorough stirring at room temperature, carefully add 18g of 13C-labeled diketene, maintaining the temperature below 75°C.

- Continue stirring for 2-8 hours until the reaction is complete.

- Evaporate the reaction mixture under reduced pressure at 70°C to obtain a light yellow oil.

- Add 60mL methylene chloride and wash twice with 50mL water, followed by once with 50mL saturated brine.

- Dry over anhydrous sodium sulfate, filter, and evaporate at 45°C under reduced pressure.

- The resulting 13C-labeled propionitrile acetoacetate (approximately 30g) can be used directly in the next step.

Dihydropyridine Core Formation

Reagents and Materials:

- 13C-labeled propionitrile acetoacetate (from previous step)

- 3-nitrobenzaldehyde

- Ethanol (preferably anhydrous)

- Piperidine and acetic acid (catalyst system)

- 3-aminocrotonate (potentially deuterated for additional labeling)

- Potassium hydroxide

- Aqueous isopropanol

- Hydrochloric acid (4M)

- Methanol (for crystallization)

Procedure:

- In a dry reaction flask, combine 15.6g isotopically labeled propionitrile acetoacetate, 17.5g 3-nitrobenzaldehyde, and 50mL ethanol.

- Add a catalytic mixture of 0.5g piperidine and 0.3g acetic acid under thorough stirring.

- Add 12.5g 3-aminocrotonate (potentially deuterated) and allow the reaction to proceed at room temperature for 12 hours.

- After cooling to room temperature, add a solution of 5.8g freshly prepared KOH in 20mL aqueous isopropanol.

- Stir for 2 hours at ambient temperature, then evaporate the solvent under reduced pressure at 45°C.

- Add 50mL water, stir for 1 hour at 50°C, and collect the aqueous phase.

- Repeat the water extraction three times, combine the aqueous phases, and acidify to pH 3-4 with 4M hydrochloric acid while stirring in a water bath.

- Collect the precipitated solid by filtration, wash the filter cake three times until neutral pH is achieved.

- Crystallize from methanol to obtain the isotopically labeled lercanidipine parent nucleus.

Side Chain Attachment and Salt Formation

Reagents and Materials:

- Isotopically labeled lercanidipine parent nucleus

- Methylene chloride (DCM)

- Dimethylformamide (DMF)

- Thionyl chloride

- Deuterated lercanidipine side chain (N-methyl-3,3-diphenylpropylamine with d3 labeling)

- Anhydrous sodium sulfate

- Dimethoxyethane (DME)

- Ethanol

Procedure:

- In a dry reaction flask under nitrogen protection, combine the isotopically labeled lercanidipine parent nucleus, DCM, and DMF.

- Cool to 0-10°C and add thionyl chloride dropwise, maintaining this temperature for 1-4 hours.

- Add the deuterated lercanidipine side chain and continue stirring for 3-7 hours until TLC indicates complete reaction.

- Add water, separate the organic phase, and wash with water (1-3 times) followed by saturated brine (1-3 times).

- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.

- Add DME to the resulting oily residue and stir overnight to crystallize.

- Filter the light gray solid and dry under vacuum.

- Recrystallize from ethanol to obtain high-purity Lercanidipine-13C,d3-1 (hydrochloride).

Synthesis of Deuterated Side Chain Components

The preparation of the deuterated side chain (N-methyl-3,3-diphenylpropylamine-d3) represents a critical aspect of the overall synthesis. Based on published methods, this can be accomplished through the following sequence:

Cinnamic Acid Activation

Procedure:

- Convert cinnamic acid to cinnamoyl chloride using chlorination with thionyl chloride.

- React with methylamine to form N-methyl cinnamon amide.

- Perform Friedel-Crafts alkylation with benzene under Lewis acid catalysis.

Reaction Conditions:

The reaction of cinnamoyl chloride with benzene typically employs aluminum chloride as the Lewis acid catalyst at temperatures between 0-60°C, preferably 25-35°C. The molar ratio of the N-methyl cinnamon amide to catalyst is typically 1:1.5-2.

Deuterium Incorporation

Purification and Characterization

Purification Techniques

The purification of Lercanidipine-13C,d3-1 (hydrochloride) typically involves a combination of techniques to ensure both chemical and isotopic purity:

Table 2. Purification Methods for Lercanidipine-13C,d3-1 (hydrochloride)

| Purification Method | Application | Advantages | Considerations |

|---|---|---|---|

| Crystallization | Final product purification | High purity, suitable for scale-up | Potential for polymorphic forms |

| Column Chromatography | Intermediate purification | Effective removal of similar impurities | Solvent consumption, potential isotope dilution |

| HPLC | Analytical and preparative purification | High resolution separation | Limited scale, expensive |

| Recrystallization | Improving final product purity | Simple technique, proven effectiveness | May require multiple cycles |

Crystallization Protocol for High-Purity Material

Based on published methods, the following crystallization protocol can be employed to obtain high-purity Lercanidipine-13C,d3-1 (hydrochloride):

- Dissolve crude product in ethanol or isopropanol (1:4 to 1:6 weight/volume ratio).

- Reflux under stirring to obtain a clear solution, filtering hot if necessary.

- Cool the solution to 20°C under controlled conditions.

- If desired, seed with crystalline Form (I) to promote consistent crystallization.

- Cool further to 10-15°C and maintain with stirring for 24-96 hours.

- Monitor crystallization progress until the solution contains ≤2% lercanidipine HCl.

- Filter the crystalline product and dry in an oven at approximately 70°C.

This procedure typically yields the desired crystalline Form (I) of Lercanidipine-13C,d3-1 (hydrochloride) with high purity.

Analytical Characterization

Comprehensive characterization of Lercanidipine-13C,d3-1 (hydrochloride) is essential to confirm both chemical purity and isotopic enrichment:

Table 3. Analytical Methods for Characterization

| Analytical Technique | Information Provided | Typical Specifications |

|---|---|---|

| LC-MS/MS | Isotopic distribution, molecular weight confirmation | Mass accuracy < 5 ppm |

| NMR (1H, 13C, 2H) | Isotopic incorporation positions, structural confirmation | >99% chemical purity |

| HPLC | Chemical purity | >99.5% purity (area normalization) |

| Elemental Analysis | Elemental composition confirmation | Within ±0.4% of theoretical values |

| X-ray Crystallography | Crystal structure, polymorphic form | Form (I) confirmation |

Comparative Analysis of Preparation Methods

Efficiency and Scale Considerations

The various synthetic approaches for Lercanidipine-13C,d3-1 (hydrochloride) differ in their efficiency, scalability, and complexity:

Table 4. Comparison of Synthetic Methods

| Method | Overall Yield (Estimated) | Number of Steps | Scale Suitability | Technical Complexity |

|---|---|---|---|---|

| Modified Diketene Pathway | 35-55% | 3 main stages with multiple substeps | Laboratory to small pilot | Moderate |

| Labeled Intermediates Strategy | 25-45% | 4-6 linear steps | Small laboratory | High |

| Isotope Exchange Approach | Variable (20-60%) | 2-3 steps from unlabeled material | Limited laboratory | Moderate to High |

Cost-Benefit Analysis

The economic considerations for these methods vary significantly:

Table 5. Economic Factors in Synthesis Methods

| Method | Starting Materials Cost | Labor Requirements | Equipment Needs | Overall Cost-Effectiveness |

|---|---|---|---|---|

| Modified Diketene Pathway | High (isotopically labeled diketene) | Moderate | Standard synthetic laboratory | Moderate |

| Labeled Intermediates Strategy | Very High (multiple labeled precursors) | High | Standard plus specialized purification | Low |

| Isotope Exchange Approach | Moderate | Moderate to High | Specialized catalytic systems | Variable |

Chemical Reactions Analysis

Types of Reactions

Lercanidipine-13C,d3-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Lercanidipine-13C,d3-1 (hydrochloride) may produce oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Lercanidipine-13C,d3-1 (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Lercanidipine.

Biology: Employed in studies to understand the biological effects and mechanisms of action of Lercanidipine.

Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new formulations and delivery systems for Lercanidipine

Mechanism of Action

Lercanidipine-13C,d3-1 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This action relaxes the blood vessels, leading to a reduction in blood pressure. The molecular targets include the calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .

Comparison with Similar Compounds

Deuterated Calcium Channel Blockers

- Lercanidipine-13C,d3-1 (hydrochloride) vs. Nisoldipine-d6

Both are deuterated dihydropyridine CCBs, but nisoldipine-d6 is labeled with six deuterium atoms instead of a combination of ¹³C and deuterium. Nisoldipine-d6 is primarily used to study the metabolism of nisoldipine, whereas Lercanidipine-13C,d3-1 serves as a tracer for pharmacokinetic studies of lercanidipine .

Other Deuterated Cardiovascular Agents

- Ranolazine-d8 dihydrochloride A deuterated isotopologue of ranolazine, a late sodium current inhibitor used for chronic angina. While both compounds are deuterated for analytical purposes, ranolazine-d8 is distinguished by its eight deuterium atoms and application in studying drug-drug interactions .

Isotopically Labeled Reference Standards

Methyl-13C,d3-amine hydrochloride

This compound (CAS 104809-19-0) shares the use of ¹³C and deuterium substitutions for analytical standardization. However, it serves as a reference for methylamine derivatives rather than CCBs. Its molecular weight (71.55 g/mol) and purity (>99% isotopic enrichment) make it suitable for trace analysis in environmental or metabolic studies .

DL-Metirosine-13C,d3 HCl

A tyrosine hydroxylase inhibitor labeled with ¹³C and deuterium. Unlike Lercanidipine-13C,d3-1, DL-Metirosine-13C,d3 HCl is used in neurological research to quantify endogenous catecholamines .

Key Data Tables

Table 1. Comparative Properties of Isotopically Labeled Compounds

Table 2. Analytical Techniques for Verification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.